molecular formula C27H44O4 B12714698 Digalogenin CAS No. 6877-35-6

Digalogenin

Cat. No.: B12714698
CAS No.: 6877-35-6
M. Wt: 432.6 g/mol
InChI Key: DTLPXUYYRJZGLM-VCUHZSQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Digalogenin can be synthesized through partial synthesis from digitogenin . The synthetic route involves the hydrolysis of saponin mixtures to isolate this compound. The reaction conditions typically include the use of acidic or enzymatic hydrolysis to break down the saponin glycosides into their respective aglycones.

Industrial Production Methods

Industrial production of this compound involves the extraction of saponins from plant sources, followed by hydrolysis to obtain the aglycone. The process includes:

    Extraction: Saponins are extracted from plant materials using solvents such as methanol or ethanol.

    Hydrolysis: The extracted saponins are subjected to acidic or enzymatic hydrolysis to yield this compound.

    Purification: The resulting this compound is purified using chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Digalogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

Digalogenin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of digalogenin involves its interaction with molecular targets such as the Na+/K±ATPase enzyme. By inhibiting this enzyme, this compound can increase intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiac glycosides, making this compound a potential candidate for the treatment of heart conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digalogenin is unique due to its specific molecular structure and its potential therapeutic applications. Unlike digitoxigenin and digoxin, this compound is less commonly used in clinical settings but holds promise for future research and development in cardiology.

Properties

CAS No.

6877-35-6

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

DTLPXUYYRJZGLM-VCUHZSQTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1

Origin of Product

United States

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